Cycloguanil-d4hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

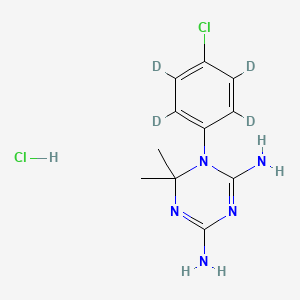

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H/i3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUAPRKJJUXEIE-HGSONKNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2C(=NC(=NC2(C)C)N)N)[2H])[2H])Cl)[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Cycloguanil-d4 Hydrochloride: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cycloguanil-d4 hydrochloride, a deuterated analog of Cycloguanil hydrochloride. This document covers its chemical structure, physicochemical properties, and relevant experimental methodologies.

Core Chemical and Physical Properties

Cycloguanil-d4 hydrochloride is the deuterated form of Cycloguanil hydrochloride, the active metabolite of the antimalarial drug Proguanil. The incorporation of deuterium isotopes makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Quantitative Data Summary

The key quantitative data for Cycloguanil-d4 hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 1189427-23-3[3][4] |

| Molecular Formula | C₁₁H₁₁D₄Cl₂N₅ |

| Molecular Weight | 292.20 g/mol |

| Appearance | White Solid |

| Storage Conditions | 2-8°C Refrigerator |

| Synonyms | 1-(4-Chlorophenyl-d4)-1,6-dihydro-6,6-dimethyl-1,3,5-triazine-2,4-diamine Hydrochloride, BN 2410, Chloroguanide-d4 Triazine Hydrochloride, NSC 3074-d4[3] |

Chemical Structure

The chemical structure of Cycloguanil-d4 hydrochloride features a 1,3,5-triazine ring system with deuterium atoms substituting the hydrogen atoms on the chlorophenyl ring.

Caption: Chemical structure of Cycloguanil-d4 hydrochloride.

Mechanism of Action and Metabolic Pathway

Cycloguanil is not administered directly as an antimalarial but is the active metabolite of the prodrug Proguanil.[5][6] Proguanil undergoes metabolic activation in the liver, catalyzed by cytochrome P450 enzymes, primarily CYP2C19, to form Cycloguanil.[6]

The primary mechanism of action of Cycloguanil is the inhibition of the enzyme dihydrofolate reductase (DHFR).[5] This enzyme is critical in the folate synthesis pathway, which is essential for the production of nucleic acids and some amino acids. By inhibiting DHFR, Cycloguanil disrupts DNA synthesis and repair in the malaria parasite, ultimately leading to its death.[5] This action is particularly effective against the liver and erythrocytic stages of the Plasmodium parasite.[1][5]

Caption: Metabolic activation of Proguanil and inhibition of DHFR by Cycloguanil.

Experimental Protocols

Synthesis of Cycloguanil (Non-deuterated)

A general synthesis for the non-deuterated form of Cycloguanil involves a two-step process.[7] A similar pathway can be employed for the synthesis of Cycloguanil-d4 hydrochloride by utilizing a deuterated starting material, such as 4-chloroaniline-d4.

-

Step 1: Formation of 4-chlorophenylbiguanide: 4-chloroaniline is reacted with dicyandiamide.[7]

-

Step 2: Cyclization: The resulting 4-chlorophenylbiguanide is condensed with acetone to form the cyclized product, Cycloguanil.[7]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Cycloguanil-d4 hydrochloride is frequently used as an internal standard for the accurate quantification of Cycloguanil in biological matrices. Below is a representative LC-MS/MS protocol adapted from published methods for the analysis of Proguanil and Cycloguanil.[8][9]

4.2.1. Sample Preparation (Protein Precipitation) [9]

-

To a 100 µL aliquot of plasma or serum, add the internal standard (Cycloguanil-d4 hydrochloride) solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at high speed (e.g., 17,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 150 µL of the mobile phase.

-

Transfer to an HPLC vial for analysis.

4.2.2. Chromatographic Conditions [8]

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: A C18 reversed-phase column (e.g., HyPURITY Advance C18, 50 mm x 4.0 mm, 5 µm).[8]

-

Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile), often with a small percentage of formic acid.[9]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 10 µL.

4.2.3. Mass Spectrometric Conditions [8]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API-4000).[8]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Cycloguanil: Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

Cycloguanil-d4 (Internal Standard): Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

-

Source Parameters: Optimized ion spray voltage, temperature, and gas flows.

Caption: Workflow for the quantification of Cycloguanil using LC-MS/MS.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. clinivex.com [clinivex.com]

- 5. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Cycloguanil - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

Cycloguanil-d4 Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Cycloguanil-d4 hydrochloride. Cycloguanil is the active metabolite of the antimalarial drug proguanil, and its deuterated analogue, Cycloguanil-d4 hydrochloride, serves as a critical internal standard for pharmacokinetic and metabolic studies. This document outlines its fundamental characteristics, experimental protocols for property determination, and its metabolic pathway and mechanism of action.

Core Physical and Chemical Properties

Cycloguanil-d4 hydrochloride is a deuterated form of Cycloguanil hydrochloride, an antimalarial agent.[1] It is a stable, labeled compound used in analytical and research settings.[1]

| Property | Value | Reference(s) |

| CAS Number | 1189427-23-3 | [2][3] |

| Molecular Formula | C₁₁H₁₁D₄Cl₂N₅ | [2][4] |

| Molecular Weight | 292.20 g/mol | [3][4] |

| Appearance | White Solid | [3] |

| Melting Point | 210-215 °C (for non-deuterated Cycloguanil HCl) | [5] |

| Boiling Point | Not available (likely decomposes) | |

| Storage Conditions | Recommended storage at 2-8°C in a refrigerator.[3] For long-term storage, -20°C is advised.[6] | [3][6] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation.

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble. | [5] |

| Dimethyl Sulfoxide (DMSO) | Soluble. | [6] |

| Ethanol | Slightly soluble. | [6] |

| Methanol | Slightly soluble. | [5] |

Stability and Handling

Cycloguanil-d4 hydrochloride should be stored in tightly closed containers, protected from light and moisture.[2] For shipping, it is typically sent at ambient room temperature.[3]

Metabolic Pathway and Mechanism of Action

Cycloguanil is the active metabolite of the prodrug proguanil.[7][8] This conversion is primarily mediated by the cytochrome P450 enzyme CYP2C19 in the liver.[9] The primary mechanism of action of cycloguanil is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway of the malaria parasite.[10] By inhibiting DHFR, cycloguanil disrupts the synthesis of nucleic acids and amino acids, ultimately leading to the parasite's death.[10]

Caption: Metabolic activation of proguanil to cycloguanil and its inhibitory action on the parasite's DHFR.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of Cycloguanil-d4 hydrochloride.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Caption: A streamlined workflow for determining the melting point of a solid compound.

Methodology:

-

Sample Preparation: A small, dry sample of Cycloguanil-d4 hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded to define the melting range.

Determination of Aqueous Solubility

Understanding the aqueous solubility is fundamental for predicting in vivo behavior.

Methodology:

-

Sample Preparation: An excess amount of Cycloguanil-d4 hydrochloride is added to a known volume of purified water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of Cycloguanil-d4 hydrochloride in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

Stability Assessment of Deuterated Compounds

The stability of the deuterium label is crucial for the reliability of studies using deuterated standards.

Caption: Workflow for evaluating the stability of a deuterated compound under various stress conditions.

Methodology:

-

Forced Degradation Studies: The stability of Cycloguanil-d4 hydrochloride is assessed under various stress conditions, including acidic and basic hydrolysis, oxidation, heat, and photolysis.

-

Hydrogen-Deuterium (H/D) Exchange: The potential for the deuterium atoms to exchange with hydrogen atoms from the solvent or matrix is evaluated. This is typically done by incubating the compound in a protic solvent (e.g., water or methanol) at a relevant temperature and monitoring for any change in the isotopic distribution over time using mass spectrometry.

-

Analytical Method: A stability-indicating analytical method, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS), is used to separate and quantify the parent compound and any potential degradants or isotopic variants.

References

- 1. assets-global.website-files.com [assets-global.website-files.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cycloguanil hydrochloride | Drug Metabolite | Parasite | TargetMol [targetmol.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. researchgate.net [researchgate.net]

Synthesis and Purification of Cycloguanil-d4 hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Cycloguanil-d4 hydrochloride (1-(4-chlorophenyl-d4)-6,6-dimethyl-1,3,5-triazine-2,4-diamine hydrochloride). This deuterated analog of cycloguanil serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. This document outlines a plausible synthetic route, detailed experimental protocols, purification methods, and the mechanism of action of cycloguanil.

Synthetic Pathway

The synthesis of Cycloguanil-d4 hydrochloride is analogous to the established route for non-deuterated cycloguanil. The key starting material is p-chloroaniline-d4, which incorporates the deuterium labels onto the phenyl ring. The synthesis proceeds in two main steps:

-

Formation of 4-Chlorophenyl-d4 biguanide hydrochloride: Reaction of p-chloroaniline-d4 with dicyandiamide in the presence of an acid catalyst.

-

Cyclization to Cycloguanil-d4 hydrochloride: Condensation of the biguanide intermediate with acetone.

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for Cycloguanil-d4 hydrochloride.

Experimental Protocols

Synthesis of 4-Chlorophenyl-d4 biguanide hydrochloride (Intermediate)

Materials:

-

p-Chloroaniline-d4 (1.0 eq)

-

Dicyandiamide (1.1 eq)

-

Concentrated Hydrochloric Acid (2.0 eq)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend p-chloroaniline-d4 in a mixture of ethanol and water.

-

Slowly add concentrated hydrochloric acid to the suspension while stirring.

-

Add dicyandiamide to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the biguanide hydrochloride salt.

-

Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 4-Chlorophenyl-d4 biguanide hydrochloride.

Synthesis of Cycloguanil-d4 hydrochloride

Materials:

-

4-Chlorophenyl-d4 biguanide hydrochloride (1.0 eq)

-

Acetone (large excess)

-

Water

Procedure:

-

Suspend the 4-Chlorophenyl-d4 biguanide hydrochloride in a mixture of acetone and water in a round-bottom flask fitted with a reflux condenser.

-

Heat the mixture to reflux with vigorous stirring. The suspension will gradually dissolve as the reaction proceeds.

-

Maintain the reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the solution to room temperature.

-

Slowly add cold water to the reaction mixture to precipitate the crude Cycloguanil-d4 hydrochloride.

-

Collect the crude product by vacuum filtration, wash with cold water, and air dry.

Purification

Purification of the crude Cycloguanil-d4 hydrochloride is crucial to remove any unreacted starting materials or by-products. Recrystallization is a common and effective method.

Protocol for Recrystallization:

-

Dissolve the crude Cycloguanil-d4 hydrochloride in a minimal amount of hot ethanol or a mixture of ethanol and water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated briefly before hot filtration to remove the charcoal.

-

Allow the hot, clear filtrate to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified Cycloguanil-d4 hydrochloride crystals under vacuum.

Data Presentation

The following tables summarize the key chemical and expected analytical data for the synthesis of Cycloguanil-d4 hydrochloride.

Table 1: Chemical Properties of Cycloguanil-d4 hydrochloride

| Property | Value |

| IUPAC Name | 1-(4-chloro-2,3,5,6-tetradeuteriophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride |

| CAS Number | 1189427-23-3 |

| Molecular Formula | C₁₁H₁₁D₄Cl₂N₅ |

| Molecular Weight | 292.20 g/mol |

| Appearance | White to off-white solid |

| Storage | 2-8°C, protected from light and moisture |

Table 2: Typical Reaction Parameters and Expected Outcomes *

| Parameter | Step 1: Biguanide Formation | Step 2: Cyclization & Purification |

| Solvent | Ethanol/Water | Acetone/Water; Ethanol/Water (Recrystallization) |

| Reaction Temperature | Reflux | Reflux; Room Temperature to 0°C (Crystallization) |

| Reaction Time | 4-6 hours | 3-5 hours |

| Expected Yield | 70-85% | 80-95% (after purification) |

| Expected Purity | >90% | >98% (by HPLC) |

*Note: The expected yields and purities are based on typical values for analogous non-deuterated syntheses and may vary depending on specific experimental conditions.

Mechanism of Action

Cycloguanil is the active metabolite of the antimalarial drug proguanil. It exerts its therapeutic effect by inhibiting the enzyme dihydrofolate reductase (DHFR) in the malaria parasite, Plasmodium falciparum. DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids, and ultimately for the parasite's DNA replication and survival.

Caption: Mechanism of action of Cycloguanil.

This guide provides a foundational understanding of the synthesis and purification of Cycloguanil-d4 hydrochloride. Researchers should always adhere to appropriate laboratory safety practices and perform small-scale trial reactions to optimize conditions before scaling up. The analytical characterization of the final product by methods such as NMR, Mass Spectrometry, and HPLC is essential to confirm its identity and purity.

An In-depth Technical Guide to the Mechanism of Action of Cycloguanil-d4 Hydrochloride as a DHFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloguanil, the active metabolite of the antimalarial prodrug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. Its deuterated analogue, Cycloguanil-d4 hydrochloride, is a valuable tool in pharmaceutical research, primarily for pharmacokinetic studies. This technical guide provides a comprehensive overview of the mechanism of action of cycloguanil as a DHFR inhibitor, the rationale for its deuteration, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Introduction to Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a ubiquitous and essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). THF and its derivatives are vital cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA synthesis, replication, and repair. The central role of DHFR in cellular proliferation makes it an attractive and well-established target for therapeutic intervention in infectious diseases and oncology.

Cycloguanil is a triazine-based antifolate agent that exhibits potent inhibitory activity against the DHFR enzyme of the malaria parasite, Plasmodium falciparum (PfDHFR). By blocking the folate pathway, cycloguanil deprives the parasite of essential nucleic acid precursors, thereby halting its replication and propagation.

Mechanism of Action of Cycloguanil

Cycloguanil functions as a competitive inhibitor of DHFR. Its chemical structure mimics that of the natural substrate, DHF, allowing it to bind with high affinity to the active site of the enzyme. This binding event physically obstructs the access of DHF to the catalytic site, preventing the NADPH-dependent reduction to THF. The resulting depletion of the THF pool disrupts the synthesis of DNA and key amino acids, ultimately leading to cell cycle arrest and parasite death.

The species-selective activity of cycloguanil is attributed to structural differences between the active sites of parasitic and human DHFR. Cycloguanil binds more tightly to PfDHFR than to human DHFR, which accounts for its therapeutic window as an antimalarial agent.

The Role of Deuteration: Cycloguanil-d4 Hydrochloride

Cycloguanil-d4 hydrochloride is a stable, isotopically labeled version of cycloguanil, where four specific hydrogen atoms have been replaced with deuterium. The primary rationale for this modification is not to alter the mechanism of action at the enzyme level, but to modify the drug's pharmacokinetic profile.

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE) .[1][2][3] By strategically placing deuterium at sites of metabolic oxidation (e.g., by cytochrome P450 enzymes), the metabolic breakdown of the drug can be slowed.[4][5] This can potentially lead to:

-

Increased drug half-life and exposure (AUC).[2]

-

Reduced formation of certain metabolites.[6]

-

More consistent patient-to-patient plasma concentrations.

Therefore, the direct inhibitory action of Cycloguanil-d4 on DHFR is identical to that of cycloguanil, but its behavior in vivo may be altered. It is also frequently used as an internal standard for quantitative analysis in mass spectrometry-based assays due to its distinct mass.

Figure 1: DHFR inhibition by Cycloguanil in the folate pathway.

Quantitative Data: Inhibitory Activity

The inhibitory potency of cycloguanil is typically quantified by its 50% inhibitory concentration (IC50) or its inhibition constant (Ki). These values are highly dependent on the specific strain of P. falciparum due to the prevalence of resistance-conferring mutations in the dhfr gene.

| Target Enzyme / Strain | Mutation(s) | Inhibitory Potency (IC50) | Reference(s) |

| P. falciparum (Susceptible) | Wild-Type | Mean: 11.1 nM | [7] |

| P. falciparum (Resistant) | Various (e.g., S108N) | Mean: 2,030 nM | [7] |

| P. falciparum (Ugandan Isolates) | High prevalence of 51I, 59R, 108N | Median: 1,200 nM | [8][9] |

| Human DHFR (recombinant) | Wild-Type | > 200,000 nM (200 µM) | [10] |

Note: IC50 values can vary based on assay conditions. The data clearly illustrates cycloguanil's selectivity for the parasite's enzyme and the significant impact of resistance mutations.

Mechanisms of Resistance

Resistance to cycloguanil in P. falciparum is primarily caused by specific point mutations in the dhfr gene, which alter the amino acid sequence of the enzyme's active site. These changes reduce the binding affinity of the inhibitor, requiring higher concentrations to achieve the same effect.

-

A16V + S108T: This double mutation is specifically associated with high-level resistance to cycloguanil.[11][12]

-

S108N: A common mutation that confers resistance to both pyrimethamine and, to a lesser extent, cycloguanil by introducing steric hindrance in the active site.[8][13]

-

N51I, C59R, I164L: These mutations, often in combination with S108N, further decrease inhibitor binding and confer higher levels of resistance.[8]

Figure 2: Logical relationship between DHFR mutation and drug resistance.

Experimental Protocols

Characterizing the activity of a DHFR inhibitor like Cycloguanil-d4 hydrochloride involves both enzymatic and cell-based assays.

In Vitro Enzymatic DHFR Inhibition Assay (Spectrophotometric)

This assay directly measures the enzymatic activity of purified DHFR by monitoring the oxidation of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

Principle: The rate of decrease in absorbance at 340 nm is directly proportional to DHFR activity. The presence of an inhibitor will slow this rate.

Materials:

-

Purified recombinant DHFR (human or P. falciparum)

-

Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5

-

NADPH solution (10 mM stock in assay buffer)

-

DHF solution (10 mM stock in assay buffer with minimal NaOH to dissolve, pH adjusted to 7.5)

-

Cycloguanil-d4 hydrochloride (or cycloguanil) stock solution in 100% DMSO

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions. Dilute DHFR enzyme in cold assay buffer. Prepare serial dilutions of the inhibitor (e.g., cycloguanil) in assay buffer.

-

Assay Plate Setup: In a 96-well plate, set up the following reactions (example for a 100 µL final volume):

-

Test Wells: 88 µL Assay Buffer + 2 µL Inhibitor Dilution + 10 µL DHFR enzyme.

-

Negative Control (No Inhibitor): 88 µL Assay Buffer + 2 µL DMSO + 10 µL DHFR enzyme.

-

Blank (No Enzyme): 98 µL Assay Buffer + 2 µL DMSO.

-

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

-

Reaction Initiation: Add 10 µL of NADPH solution (final concentration ~100-125 µM) to all wells. Immediately after, initiate the reaction by adding 10 µL of DHF solution (final concentration ~100-140 µM).[10][14]

-

Measurement: Immediately place the plate in the spectrophotometer and begin kinetic measurement of absorbance at 340 nm every 15-30 seconds for 10-20 minutes.[14][15]

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percent inhibition for each inhibitor concentration relative to the negative control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Figure 3: Experimental workflow for an in vitro DHFR inhibition assay.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and metabolic activity of whole cells (e.g., cancer cells or cultured parasites).

Principle: Living cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring absorbance.[16]

Materials:

-

Target cells (e.g., cancer cell line or P. falciparum culture)

-

Complete cell culture medium

-

Cycloguanil-d4 hydrochloride (or cycloguanil)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

-

Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) under standard culture conditions (37°C, 5% CO₂).[17]

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.[17][18]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.[17][19]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 or GI50 (50% growth inhibition) value.

-

Conclusion

Cycloguanil is a potent and selective inhibitor of Plasmodium falciparum DHFR, acting by competitively blocking the enzyme's active site and disrupting the essential folate metabolic pathway. Its deuterated form, Cycloguanil-d4 hydrochloride, retains this core mechanism of action while offering potential advantages in pharmacokinetic stability due to the kinetic isotope effect, making it a valuable research tool. Understanding its inhibitory profile, the mechanisms of resistance, and the standardized protocols for its evaluation is crucial for researchers in the fields of antimalarial drug discovery and development.

References

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro activity of pyrimethamine, cycloguanil, and other antimalarial drugs against African isolates and clones of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. mdpi.com [mdpi.com]

- 11. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship and comparative docking studies for cycloguanil analogs as PfDHFR-TS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Interactions between cycloguanil derivatives and wild type and resistance-associated mutant Plasmodium falciparum dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. benchchem.com [benchchem.com]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to the Interrelationship of Proguanil, Cycloguanil, and Cycloguanil-d4 HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacologic and analytic relationship between the antimalarial prodrug proguanil, its active metabolite cycloguanil, and the deuterated internal standard Cycloguanil-d4 HCl. This document is intended to serve as a core resource, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows.

Core Relationship and Metabolic Transformation

Proguanil is an antimalarial biguanide derivative that exerts its therapeutic effect through its biotransformation into cycloguanil.[1] This metabolic activation is a critical step in its mechanism of action.

Proguanil , a prodrug, is administered orally and is rapidly absorbed.[2] It undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2C19, to form its active metabolite, cycloguanil .[2][3] The efficiency of this conversion can vary among individuals due to genetic polymorphisms in the CYP2C19 enzyme, leading to different metabolic phenotypes, broadly categorized as extensive and poor metabolizers.[3]

Cycloguanil is the pharmacologically active entity, functioning as a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR).[4][5] By blocking this enzyme, cycloguanil disrupts the folate metabolic pathway, which is essential for the synthesis of nucleic acids and certain amino acids, thereby inhibiting the growth and replication of the malaria parasite, Plasmodium falciparum.[4][6]

Cycloguanil-d4 HCl is a stable isotope-labeled version of cycloguanil, where four hydrogen atoms have been replaced by deuterium.[7] This isotopic labeling increases the molecular weight of the compound without significantly altering its chemical properties.[8] Consequently, Cycloguanil-d4 HCl serves as an ideal internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Its use allows for the accurate and precise quantification of cycloguanil in biological matrices by correcting for variations during sample processing and analysis.[8][10]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for proguanil and cycloguanil, compiled from various clinical and in vitro studies.

Table 1: Pharmacokinetic Parameters of Proguanil and Cycloguanil

| Parameter | Proguanil | Cycloguanil | Study Population | Reference |

| Cmax (ng/mL) | 130.3 ± 16.0 | 52.0 ± 15.2 | Healthy Male Volunteers | [1] |

| 1201.6 ± 132.4 nmol/L | 317.0 ± 44.4 nmol/L | Healthy Male Volunteers | [11] | |

| 383 - 918 | 0 - 129 | Pregnant Women | [12] | |

| Tmax (h) | 3.8 ± 1.3 | 5.3 ± 1.0 | Healthy Male Volunteers | [1] |

| 2 - 4 | - | Healthy Subjects | [13] | |

| 3.3 - 8.6 | 3 - 12 | Pregnant Women | [12] | |

| Elimination Half-life (h) | 14.5 ± 3.0 | 11.7 ± 3.1 | Healthy Male Volunteers | [1] |

| 12 - 15 | 12 - 15 | Adults and Children | [2][14] | |

| 14.3 | - | Pregnant Women | [3] | |

| Plasma Clearance (L/h/kg) | 1.43 ± 0.33 | - | Healthy Male Volunteers | [1] |

| Apparent Volume of Distribution (L/kg) | 30.7 ± 12.3 | - | Healthy Male Volunteers | [1] |

| Protein Binding (%) | 75 | Not Available | In Vitro | [13] |

Table 2: In Vitro Activity of Cycloguanil against Plasmodium falciparum

| Parameter | Value (nM) | Strain/Isolate | Reference |

| IC50 | 1200 | Ugandan Isolates | [15] |

| 22.4 (6.9 - 84.0) | Chloroquine-Susceptible | [16] | |

| 1.30 (Geometric Mean) | Cycloguanil-Sensitive | [17] | |

| 77.1 (Geometric Mean) | Cycloguanil-Resistant | [17] |

Mechanism of Action: DHFR Inhibition in Plasmodium falciparum

The primary antimalarial action of cycloguanil is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of Plasmodium falciparum.[4][18][19] This pathway is essential for the parasite's synthesis of deoxythymidylate monophosphate (dTMP), a precursor for DNA synthesis and repair.[6]

The parasite synthesizes dihydrofolate (DHF) de novo.[20] DHFR then catalyzes the reduction of DHF to tetrahydrofolate (THF).[19][21] THF is a crucial cofactor for thymidylate synthase (TS), which converts deoxyuridine monophosphate (dUMP) to dTMP.[6] By inhibiting DHFR, cycloguanil depletes the pool of THF, thereby halting DNA synthesis and preventing the parasite from replicating.[18][20]

Experimental Protocols

Quantification of Proguanil and Cycloguanil in Human Plasma by LC-MS/MS

The following is a representative protocol for the simultaneous quantification of proguanil and its active metabolite cycloguanil in human plasma, employing a deuterated internal standard like Cycloguanil-d4 HCl.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 100 µL of a human plasma sample, add 50 µL of an internal standard working solution (containing Cycloguanil-d4 HCl and a proguanil internal standard, if separate) and vortex for 5 seconds.[22]

-

Add 900 µL of ice-cold acetonitrile to precipitate plasma proteins and vortex for 10 minutes.[22]

-

Centrifuge the samples for 10 minutes at approximately 18,000 x g to pellet the precipitated proteins.[22]

-

Transfer 950 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or pressurized air at room temperature.[22]

-

Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase for analysis.[22][23]

4.1.2. Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., HyPURITY Advance C18, 50 mm x 4.0 mm, 5 µm) is commonly used.[24][25]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.025% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).[22]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.[26]

-

Injection Volume: Typically 5-10 µL.[26]

4.1.3. Mass Spectrometry Conditions

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[24][25]

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for proguanil, cycloguanil, and their respective internal standards. These transitions are optimized for each compound to ensure selectivity and sensitivity.

Bioanalytical Workflow Using a Deuterated Internal Standard

The use of a deuterated internal standard such as Cycloguanil-d4 HCl is integral to robust and reliable bioanalytical quantification.[7][9] It compensates for variability in sample extraction, injection volume, and ionization efficiency, thereby enhancing the accuracy and precision of the results.[8][10]

Conclusion

The relationship between proguanil, cycloguanil, and Cycloguanil-d4 HCl is a clear example of the interplay between pharmacology and bioanalysis in drug development and clinical use. Proguanil's efficacy as an antimalarial is dependent on its metabolic conversion to cycloguanil, which in turn inhibits a critical enzyme in the malaria parasite. The ability to accurately measure cycloguanil concentrations in biological systems, facilitated by the use of deuterated internal standards like Cycloguanil-d4 HCl, is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring optimal treatment strategies. This guide provides the foundational data and methodologies to support further research and application in this field.

References

- 1. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacology of atovaquone and proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of atovaquone and proguanil in pregnant women with acute falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the folate pathway in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cycloguanil and its parent compound proguanil demonstrate distinct activities against Plasmodium falciparum malaria parasites transformed with human dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multiple-dose pharmacokinetic study of proguanil and cycloguanil following 12-hourly administration of 100 mg proguanil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics and pharmacodynamics of atovaquone and proguanil for the treatment of uncomplicated falciparum malaria in third-trimester pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. Decreased Susceptibility to Dihydrofolate Reductase Inhibitors Associated With Genetic Polymorphisms in Ugandan Plasmodium falciparum Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Comparative folate metabolism in humans and malaria parasites (part I): pointers for malaria treatment from cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Human dihydrofolate reductase influences the sensitivity of the malaria parasite Plasmodium falciparum to ketotifen – A cautionary tale in screening transgenic parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil, and clindamycin in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Alternative LC-MS-MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma and Application to a Bioequivalence Study [agris.fao.org]

- 26. Proguanil and cycloguanil are organic cation transporter and multidrug and toxin extrusion substrates - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of Cycloguanil-d4 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and analytical methodologies for Cycloguanil-d4 hydrochloride. This deuterated analog of cycloguanil serves as a critical internal standard for pharmacokinetic and metabolic studies, ensuring accurate quantification in complex biological matrices.

Core Compound Data

The fundamental physicochemical properties of Cycloguanil-d4 hydrochloride are summarized below.

| Property | Value | Source |

| CAS Number | 1189427-23-3 | Multiple Sources |

| Molecular Formula | C₁₁H₁₁D₄Cl₂N₅ | Multiple Sources |

| Molecular Weight | 292.2 g/mol | Multiple Sources |

Analytical Methodologies

The quantification of cycloguanil and its deuterated internal standard in biological samples is commonly performed using High-Performance Liquid Chromatography (HPLC). The following protocol is a representative method for the analysis of cycloguanil in plasma, which can be adapted for Cycloguanil-d4 hydrochloride.

High-Performance Liquid Chromatography (HPLC) Method for Quantification in Plasma

This method is designed for the sensitive and specific measurement of cycloguanil concentrations in plasma samples, a crucial aspect of pharmacokinetic analysis.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: An Agilent 1100 series or equivalent, equipped with a UV detector.

-

Column: Hypersil ODS (C-18), 5 µm, 250 x 4.6 mm I.D.[1]

-

Mobile Phase: A mixture of methanol, acetonitrile, and 0.5% ammonium acetate (40:5:55) containing 75 mM/L perchloric acid. The pH of the mobile phase should be adjusted to 2.9.[2]

-

Flow Rate: 1.2 mL/min.[2]

-

Detection Wavelength: UV detection at 246 nm.[1]

-

Injection Volume: 50 µL.[2]

2. Preparation of Standard and Sample Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of cycloguanil hydrochloride in 100 mL of methanol.[1]

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 0.1 to 4.0 µg/mL.[1]

-

Internal Standard Stock Solution (10 µg/mL): Prepare a stock solution of Cycloguanil-d4 hydrochloride in methanol.

-

Sample Preparation:

-

To 1 mL of plasma in a centrifuge tube, add 20 µL of the internal standard solution (Cycloguanil-d4 hydrochloride).

-

Vortex the mixture.[1]

-

Add 5 mL of diethyl ether and vortex for 1 minute.[1]

-

Centrifuge at 2000 x g for 10 minutes.[1]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the residue in 100 µL of the mobile phase and inject 50 µL onto the HPLC system.[2]

-

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of cycloguanil to the internal standard (Cycloguanil-d4 hydrochloride) against the corresponding concentrations of the working standard solutions.

-

Determine the concentration of cycloguanil in the plasma samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate key processes related to the analysis and mechanism of action of cycloguanil.

Caption: Workflow for the quantitative analysis of cycloguanil in plasma using HPLC.

Caption: Mechanism of action of Cycloguanil via inhibition of Dihydrofolate Reductase (DHFR).

References

Isotopic Purity of Cycloguanil-d4 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Cycloguanil-d4 hydrochloride, a deuterated analog of the antimalarial drug metabolite, Cycloguanil. This guide is intended for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalysis or as tracers in metabolic studies.

Cycloguanil-d4 hydrochloride is a critical tool in pharmacokinetic and drug metabolism studies, where its distinct mass allows for precise differentiation from the unlabeled endogenous compound. The reliability of such studies is fundamentally dependent on the isotopic purity of the labeled standard. This document outlines the typical isotopic distribution, detailed experimental protocols for its determination, and the biological pathway relevant to its parent compound.

Data Presentation: Isotopic Distribution

The isotopic purity of a deuterated compound is a measure of the percentage of molecules containing the intended number of deuterium atoms. Due to the nature of chemical synthesis, a batch of Cycloguanil-d4 hydrochloride will contain a distribution of isotopic species, including the desired d4 species and trace amounts of less-deuterated (d0, d1, d2, d3) isotopologues. High isotopic purity is crucial to prevent cross-talk between the analytical signals of the standard and the analyte.

While the exact isotopic distribution is specific to each synthesis batch and should always be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier, a typical high-quality batch of Cycloguanil-d4 hydrochloride is expected to exhibit the following representative isotopic distribution.

| Isotopologue | Designation | Representative Mass (m/z) [M+H]⁺ | Representative Abundance (%) |

| Cycloguanil-d0 | d0 | 252.7 | < 0.1 |

| Cycloguanil-d1 | d1 | 253.7 | < 0.5 |

| Cycloguanil-d2 | d2 | 254.7 | < 1.0 |

| Cycloguanil-d3 | d3 | 255.7 | < 2.0 |

| Cycloguanil-d4 | d4 | 256.7 | > 96.5 |

Note: The data presented in this table is representative and may vary between different batches and suppliers. Always refer to the lot-specific Certificate of Analysis for precise data.

Experimental Protocols

The determination of isotopic purity and the confirmation of the deuterium label positions are primarily achieved through a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) for Isotopic Distribution Analysis

Objective: To determine the relative abundance of each isotopic species of Cycloguanil-d4 hydrochloride.

Methodology:

-

Sample Preparation: A dilute solution of Cycloguanil-d4 hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration appropriate for the mass spectrometer (e.g., 1 µg/mL).

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is utilized.

-

Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. The instrument is operated in full-scan mode to acquire the mass spectrum of the protonated molecule [M+H]⁺.

-

Data Analysis: The relative intensities of the ion signals corresponding to the d0, d1, d2, d3, and d4 isotopologues are measured. The percentage of each isotopologue is calculated from the integrated peak areas in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the position of the deuterium labels and assess isotopic enrichment.

Methodology:

-

Sample Preparation: A sufficient amount of Cycloguanil-d4 hydrochloride is dissolved in a suitable solvent. For ¹H NMR, a non-deuterated solvent (e.g., DMSO) is used to observe the absence of proton signals. For ²H NMR, a deuterated solvent is used to directly detect the deuterium signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The significant reduction or absence of signals corresponding to the protons on the phenyl ring confirms the location of the deuterium labels.

-

²H NMR Analysis: The ²H (Deuterium) NMR spectrum is acquired. The presence of signals at the chemical shifts corresponding to the phenyl ring positions provides direct evidence of deuteration at these sites. The integral of these signals can be compared to a known standard to provide a quantitative measure of isotopic enrichment.

Mandatory Visualizations

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for determining the isotopic purity of Cycloguanil-d4 hydrochloride.

Biological Pathway of the Parent Compound

Cycloguanil is the active metabolite of the antimalarial prodrug proguanil. It functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. This inhibition disrupts the synthesis of tetrahydrofolate, a vital cofactor for DNA synthesis, thereby arresting parasite replication.

A Technical Guide to Commercial Suppliers of Cycloguanil-d4 Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial suppliers for Cycloguanil-d4 hydrochloride, a deuterated analog of the antimalarial drug cycloguanil. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound for their studies. It includes a comparative table of suppliers, a discussion of the compound's primary mechanism of action, and visual representations of relevant biological pathways and experimental workflows.

Introduction to Cycloguanil-d4 Hydrochloride

Cycloguanil is the active metabolite of the antimalarial drug proguanil.[1][2] It functions by inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids and proteins in the malaria parasite.[3] The deuterated form, Cycloguanil-d4 hydrochloride, serves as a valuable tool in research, particularly as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[4] Its use as a tracer allows for precise measurement in pharmacokinetic and metabolic studies.[4]

Commercial Supplier Overview

The following table summarizes key quantitative data from various commercial suppliers of Cycloguanil-d4 hydrochloride for research purposes. This information is intended to facilitate a comparative analysis for procurement.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| MedChemExpress | HY-12784AS | 1189427-23-3 | C₁₁H₁₁D₄Cl₂N₅ | 292.2 | Not specified | 1 mg, 10 mg |

| LGC Standards | TRC-C987882 | 1189427-23-3 | C₁₁H₁₁D₄Cl₂N₅ | 292.2 | Not specified | 1 mg, 10 mg |

| VIVAN Life Sciences | VLCS-00577 | 1189427-23-3 | C₁₁H₁₁D₄Cl₂N₅ | 292.2 | Not specified | Inquire for details |

| Pharmaffiliates | PA STI 023280 | 1189427-23-3 | C₁₁H₁₁D₄Cl₂N₅ | 292.20 | Not specified | Inquire for details |

| Clinivex | Not specified | 1189427-23-3 | Not specified | Not specified | Not specified | Inquire for details |

| Omsynth Lifesciences | OM_0118 | 1189427-23-3 | C₁₁H₁₁D₄Cl₂N₅ | 292.20 | 98.60% | Inquire for details |

Mechanism of Action: Inhibition of Dihydrofolate Reductase

Cycloguanil's primary mechanism of action is the inhibition of the enzyme dihydrofolate reductase (DHFR).[1][3] DHFR plays a critical role in the folate metabolic pathway by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[5][6][7] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[3][5] By inhibiting DHFR, cycloguanil disrupts these vital biosynthetic pathways, ultimately leading to the death of the malaria parasite.[3]

The following diagram illustrates the role of DHFR in the folate synthesis pathway and the inhibitory action of Cycloguanil.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Cycloguanil.

Experimental Protocols: A General Workflow

While specific experimental protocols will vary depending on the research application, a general workflow for utilizing Cycloguanil-d4 hydrochloride as an internal standard in a pharmacokinetic study is outlined below.

1. Standard Preparation:

- Prepare a stock solution of Cycloguanil-d4 hydrochloride in a suitable solvent (e.g., methanol, DMSO).

- Perform serial dilutions to create a series of working standard solutions with known concentrations.

2. Sample Collection:

- Collect biological samples (e.g., plasma, tissue homogenates) at various time points after administration of the non-deuterated drug.

3. Sample Preparation:

- To a known volume of the biological sample, add a fixed amount of the Cycloguanil-d4 hydrochloride internal standard solution.

- Perform protein precipitation or liquid-liquid extraction to remove interfering substances.

- Evaporate the solvent and reconstitute the residue in the mobile phase for analysis.

4. LC-MS/MS Analysis:

- Inject the prepared sample into an LC-MS/MS system.

- Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the analyte (cycloguanil) and the internal standard (Cycloguanil-d4).

5. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard.

- Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram provides a visual representation of this experimental workflow.

Caption: General workflow for using Cycloguanil-d4 HCl in pharmacokinetic studies.

This guide provides a starting point for researchers seeking to procure and utilize Cycloguanil-d4 hydrochloride. It is recommended to contact the suppliers directly for the most up-to-date product specifications and availability.

References

- 1. Cycloguanil - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. plexusdx.com [plexusdx.com]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

The Genesis of an Antimalarial: A Technical Guide to the Discovery and History of Cycloguanil as a Proguanil Metabolite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery of cycloguanil, the active metabolite of the antimalarial drug proguanil. It delves into the historical context of proguanil's development, the key experiments that unraveled its metabolic activation, and the subsequent understanding of cycloguanil's mechanism of action and pharmacokinetic profile. This document provides a comprehensive overview for researchers and professionals in the field of drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating critical pathways and workflows through diagrams.

A Historical Perspective: The Emergence of Proguanil

The development of proguanil emerged from the intensive antimalarial drug discovery programs of World War II.[1][2] Initially synthesized in 1945, proguanil demonstrated significant activity against avian malaria and a favorable therapeutic index in animal models, which led to its use in humans.[3] However, early research presented a conundrum: proguanil was highly effective in vivo but showed limited activity against the malaria parasite in vitro. This discrepancy strongly suggested that the host metabolized proguanil into an active form.[4]

The Discovery of Cycloguanil: Unmasking the Active Metabolite

The breakthrough in understanding proguanil's mechanism of action came with the identification of its principal active metabolite, cycloguanil.[5] This discovery was the culmination of meticulous experimental work that aimed to isolate and characterize the substance responsible for the observed antimalarial effects.

Early In Vivo and Ex Vivo Evidence

Initial experiments involved administering proguanil to animals and then testing the ex vivo antimalarial activity of their plasma.[6] These studies consistently showed that the plasma of proguanil-treated subjects possessed potent antimalarial activity, confirming the presence of an active metabolite.

The Role of the Liver in Proguanil Metabolism

Researchers hypothesized that the liver was the primary site of proguanil's metabolic activation. This was investigated through in vitro studies using liver preparations.

Identification and Characterization of Cycloguanil

Through a series of chemical analyses of urine and plasma from individuals treated with proguanil, researchers successfully isolated and identified the cyclized triazine metabolite, cycloguanil.

Mechanism of Action: Dihydrofolate Reductase Inhibition

Cycloguanil exerts its antimalarial effect by inhibiting the parasitic enzyme dihydrofolate reductase (DHFR).[7][8] This enzyme is crucial for the parasite's folate synthesis pathway, which is essential for the production of nucleic acids and certain amino acids. By blocking DHFR, cycloguanil disrupts DNA replication and prevents the parasite from multiplying.[7] Interestingly, while proguanil's primary antimalarial activity is attributed to its conversion to cycloguanil, some studies suggest that proguanil itself may have some intrinsic antimalarial activity through a different mechanism, particularly in potentiating the effects of other antimalarials like atovaquone.[1][9]

References

- 1. A Mechanism for the Synergistic Antimalarial Action of Atovaquone and Proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. OCT1 Deficiency Affects Hepatocellular Concentrations and Pharmacokinetics of Cycloguanil, the Active Metabolite of the Antimalarial Drug Proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]

- 6. Ex vivo antimalarial activity of proguanil combined with dapsone against cycloguanil-resistant Plasmodium falciparum isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Cycloguanil - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of Cycloguanil in Human Plasma Using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cycloguanil in human plasma. Cycloguanil is the active metabolite of the antimalarial drug proguanil.[1][2][3] The method utilizes Cycloguanil-d4 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[4][5] Sample preparation is achieved through a straightforward protein precipitation procedure, enabling high-throughput analysis. Chromatographic separation is performed on a C18 reversed-phase column with a rapid isocratic elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method was developed to be suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Proguanil is a prophylactic antimalarial drug that is metabolized in the body to its active form, cycloguanil.[1][2][3][6][7] The concentration of cycloguanil in plasma is a critical indicator of the drug's efficacy. Therefore, a reliable and sensitive analytical method is essential for clinical and pharmacological research. LC-MS/MS has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and speed.[8] The use of a deuterated internal standard, such as Cycloguanil-d4 hydrochloride, is crucial for mitigating ion suppression and other matrix effects inherent in complex biological samples like plasma, thereby ensuring the accuracy and reproducibility of the results.[4][9] This application note provides a detailed protocol for the determination of cycloguanil in human plasma, suitable for drug development professionals and researchers.

Experimental

Materials and Reagents

-

Cycloguanil hydrochloride (Reference Standard)

-

Cycloguanil-d4 hydrochloride (Internal Standard)[10][11][12]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu Nexera series, Waters ACQUITY UPLC)

-

Triple Quadrupole Mass Spectrometer (e.g., SCIEX API 4000, Agilent 6400 series)

-

Analytical Column: C18, 50 mm x 2.1 mm, 3.5 µm (e.g., Waters XBridge, Phenomenex Luna)

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve cycloguanil hydrochloride and Cycloguanil-d4 hydrochloride in methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions:

-

Prepare serial dilutions of the cycloguanil stock solution with a 50:50 mixture of methanol and water to create calibration standards.

-

Prepare a working internal standard solution of Cycloguanil-d4 hydrochloride at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation Protocol

-

Thaw: Thaw plasma samples and calibration standards on ice.

-

Aliquot: Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 10 µL of the working internal standard solution to all tubes except for the blank matrix samples.

-

Protein Precipitation: Add 150 µL of acetonitrile to each tube.

-

Vortex: Vortex mix for 30 seconds to precipitate proteins.

-

Centrifuge: Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18, 50 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Elution | Isocratic: 70% A / 30% B |

| Run Time | 3 minutes |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 30 psi |

| Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions were used for the quantification and confirmation of cycloguanil and its internal standard.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) | Cell Exit Potential (CXP) (V) |

| Cycloguanil | 252.1 | 170.2 | 76 | 27 | 14 |

| Cycloguanil-d4 | 256.1 | 174.2 | 76 | 27 | 14 |

Note: The Declustering Potential, Collision Energy, and Cell Exit Potential may require optimization for different mass spectrometer models.

Results and Discussion

This method provides excellent chromatographic separation of cycloguanil from endogenous plasma components. The use of Cycloguanil-d4 hydrochloride as an internal standard ensures accurate quantification over a wide dynamic range. A summary of hypothetical method validation data is presented below.

Method Validation Summary:

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | Within ± 15% |

| Precision (% CV) at LLOQ, LQC, MQC, HQC | < 15% |

| Recovery | > 85% |

| Matrix Effect | Minimal |

Diagrams

Caption: Experimental workflow from sample preparation to data analysis.

Caption: Metabolic activation of proguanil and analytical relationship.

Conclusion

The described LC-MS/MS method offers a rapid, sensitive, and reliable approach for the quantification of cycloguanil in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in a research or clinical setting. The use of a deuterated internal standard ensures the method's accuracy and robustness.

References

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. Steady-state kinetics of proguanil and its active metabolite, cycloguanil, in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 6. Atovaquone/Proguanil - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. lcms.cz [lcms.cz]

- 10. Cycloguanil-d4 Hydrochloride | LGC Standards [lgcstandards.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

Application Note: High-Throughput Quantification of Cycloguanil in Human Plasma using Cycloguanil-d4 Hydrochloride as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloguanil is the active metabolite of the antimalarial drug proguanil. It is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. Inhibition of DHFR disrupts the synthesis of nucleic acids, leading to the parasite's death. Accurate quantification of cycloguanil in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cycloguanil in human plasma, utilizing Cycloguanil-d4 hydrochloride as a stable isotope-labeled internal standard to ensure high accuracy and precision.

Mechanism of Action: Proguanil to Cycloguanil

Proguanil is a prodrug that is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, to its active form, cycloguanil.[1] This metabolic activation is essential for its antimalarial activity. The use of a stable isotope-labeled internal standard like Cycloguanil-d4 hydrochloride, which has nearly identical physicochemical properties to the analyte, allows for accurate quantification by compensating for variations in sample preparation and instrument response.[2]

Experimental Protocols

This validated method provides a detailed procedure for the analysis of cycloguanil in human plasma.

Materials and Reagents

-

Cycloguanil hydrochloride (Reference Standard)

-

Cycloguanil-d4 hydrochloride (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K2EDTA)

-

Ultrapure water

Instrumentation

-

LC System: Agilent 1290 Infinity II or equivalent

-

MS System: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Atlantis Premier BEH C18 AX VanGuard FIT, 150 mm × 2.1 mm, 2.5 µm particle size, or equivalent

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve cycloguanil hydrochloride and Cycloguanil-d4 hydrochloride in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare working standard solutions of cycloguanil by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

-

Internal Standard Working Solution (10 ng/mL):

-

Dilute the Cycloguanil-d4 hydrochloride stock solution with a 50:50 mixture of methanol and water to a final concentration of 10 ng/mL.

-

Sample Preparation

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of the 10 ng/mL Cycloguanil-d4 hydrochloride internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a 50:50 mixture of aqueous 20 mM ammonium formate buffer and methanol.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) %A %B 0.0 95 5 1.0 95 5 3.0 20 80 4.0 20 80 4.1 95 5 | 6.0 | 95 | 5 |

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cycloguanil 252.1 195.1 27 | Cycloguanil-d4 | 256.1 | 199.1 | 27 |

-

The dwell time for each transition was 150 ms.

-

Data Presentation

The method was validated according to the European Medicines Agency (EMA) guidelines.

Table 1: Method Validation Parameters for Cycloguanil in Human Plasma

| Parameter | Result |

| Linearity Range | 0.2 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 10.2% |

| Intra-day Accuracy (%Bias) | -5.8% to 6.3% |

| Inter-day Accuracy (%Bias) | -7.1% to 4.9% |

| Recovery | > 90% |

| Matrix Effect | Negligible |

Table 2: Calibration Curve for Cycloguanil in Human Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |

| 0.2 | 0.018 | 104.5 | 7.8 |

| 0.5 | 0.046 | 98.2 | 6.1 |

| 1 | 0.091 | 101.3 | 4.5 |

| 5 | 0.458 | 97.9 | 3.2 |

| 10 | 0.921 | 99.6 | 2.8 |

| 25 | 2.305 | 102.1 | 1.9 |

| 50 | 4.612 | 98.8 | 2.3 |

Visualizations

Metabolic activation of proguanil to cycloguanil.

LC-MS/MS experimental workflow for cycloguanil.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of cycloguanil in human plasma. The use of Cycloguanil-d4 hydrochloride as an internal standard ensures the reliability and accuracy of the results. This method is well-suited for pharmacokinetic and clinical studies involving the antimalarial drug proguanil.

References

Quantitative analysis of proguanil using Cycloguanil-d4 hydrochloride

An Application Note and Protocol for the Quantitative Analysis of Proguanil Using Cycloguanil-d4 Hydrochloride as an Internal Standard.

Introduction

Proguanil is an antimalarial pro-drug that is metabolized in the body to its active form, cycloguanil.[1] Cycloguanil targets the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, a critical component in the parasite's folate biosynthesis pathway.[2] Inhibition of DHFR disrupts the synthesis of essential DNA precursors, ultimately leading to the parasite's death.[2] Accurate quantification of proguanil in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

This document provides a detailed protocol for the quantitative analysis of proguanil in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method employs Cycloguanil-d4 hydrochloride, a stable isotope-labeled internal standard, to ensure high accuracy and precision.

Mechanism of Action